Veratrosine
Overview
Description
Veratrosine is a steroidal alkaloid found in various species of the Veratrum genus, such as Veratrum nigrum and Veratrum californicum . This compound is known for its biological activities, including its role as an inhibitor of the hedgehog signaling pathway, which is implicated in the growth and differentiation of cells . This compound has been studied for its potential therapeutic applications, particularly in the treatment of certain types of cancer .
Mechanism of Action
Target of Action
Veratrosine, a steroidal alkaloid, primarily targets the Hedgehog (Hh) signaling pathway . This pathway plays a crucial role in the growth and differentiation of cells and normal tissue development . It is also abnormally active for cell proliferation in more than 20 types of cancer . Additionally, this compound has been found to antagonize the cardioaccelerator action of epinephrine and norepinephrine, with the site of action being in the pacemaker of the heart .
Mode of Action
This compound functions as an inhibitor of the Hh signaling pathway . It interacts with its targets and suppresses the Hh signaling pathway, thereby inhibiting abnormal cell proliferation . In the context of cardiovascular action, this compound antagonizes the cardioaccelerator action of epinephrine and norepinephrine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Hh signaling pathway . By inhibiting this pathway, this compound can suppress abnormal cell proliferation, which is a characteristic of various types of cancer . This makes this compound a potential candidate for cancer treatment.
Pharmacokinetics
It is known that the full effect of this compound requires a considerable time to develop, up to 50 minutes in isolated heart preparations and fifteen minutes or more in the intact circulation .
Result of Action
The inhibition of the Hh signaling pathway by this compound results in the suppression of abnormal cell proliferation, which is beneficial in the treatment of various types of cancer . In terms of cardiovascular action, this compound antagonizes the cardioaccelerator action of epinephrine and norepinephrine, which can have significant effects on heart rate .
Biochemical Analysis
Biochemical Properties
Veratrosine interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit hedgehog (Hh) signaling, a pathway involved in the growth and differentiation of cells and normal tissue development
Cellular Effects
This compound has been found to exhibit cell toxicity against human HL-60 cells . It also showed mild cytotoxicities against the human glioma cell line SF188 . Furthermore, it has been reported to have a hypotensive effect in spontaneously hypertensive rats .
Molecular Mechanism
This compound functions as an inhibitor of the hedgehog (Hh) signaling pathway . This pathway is involved in the growth and differentiation of cells and normal tissue development. The same Hh pathway is abnormally active for cell proliferation in more than 20 types of cancer .
Temporal Effects in Laboratory Settings
It is known that this compound causes an increase in oxygen uptake which is followed by an inhibition of respiration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Veratrosine can be isolated from the roots and rhizomes of Veratrum species. The extraction process typically involves maceration in a solvent such as chloroform, followed by acidification and filtration . High-performance liquid chromatography (HPLC) is often used to purify the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Veratrum plants. The process includes soaking the plant material in solvents, followed by chromatographic techniques to isolate and purify this compound . The use of liquid chromatography with evaporative light scattering detection (LC-ELSD) ensures the quality and consistency of the extracted compound .
Chemical Reactions Analysis
Types of Reactions: Veratrosine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Scientific Research Applications
Veratrosine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in chromatographic studies to evaluate the quality of Veratrum extracts.
Medicine: Investigated for its potential in treating cancers that involve abnormal hedgehog signaling activity.
Industry: Utilized in the development of analytical methods for quality control of herbal medicines.
Comparison with Similar Compounds
Veratrosine is part of a class of steroidal alkaloids that includes compounds like veratramine, jervine, and cyclopamine . These compounds share similar structures and biological activities but differ in their specific effects and potency. For example:
Veratramine: Known for its hypotensive effects and mild cytotoxicity against certain cancer cell lines.
Jervine: Exhibits significant antitumor activity and is used in cancer research.
Cyclopamine: A well-studied inhibitor of the hedgehog signaling pathway, used as a molecular scaffold for developing chemotherapeutics.
This compound’s uniqueness lies in its specific inhibitory effects on the hedgehog pathway and its potential therapeutic applications in cancer treatment .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,6aR,11aS,11bR)-9-[(1S)-1-[(2S,3R,5S)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49NO7/c1-16-11-26(36)28(34-14-16)18(3)21-7-8-22-23-6-5-19-12-20(9-10-33(19,4)25(23)13-24(22)17(21)2)40-32-31(39)30(38)29(37)27(15-35)41-32/h5,7-8,16,18,20,23,25-32,34-39H,6,9-15H2,1-4H3/t16-,18-,20-,23-,25-,26+,27+,28-,29+,30-,31+,32+,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQHVBNTINGJJR-NIFRNHPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)OC6C(C(C(C(O6)CO)O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5C[C@H](CC[C@@]5([C@H]4C3)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032273 | |
Record name | Veratrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
Record name | Veratrosine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7721 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
INSOL IN WATER | |
Record name | VERATROSINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3546 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM AQ METHANOL | |
CAS No. |
475-00-3 | |
Record name | Veratrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Veratrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Veratrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VERATROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IU7YM4FUK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VERATROSINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3546 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
242-243 DECOMP | |
Record name | VERATROSINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3546 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Veratrosine affect heart rate?
A1: this compound acts as an "antiaccelerator" by selectively antagonizing the positive chronotropic effect of epinephrine and similar substances on the pacemaker tissue of the heart. [, , , ] This means it inhibits the increase in heart rate caused by these substances but does not necessarily affect the basal heart rate. [] This effect has been observed in various experimental models, including isolated heart preparations and intact animals. [, , , ]
Q2: Does this compound influence other effects of epinephrine besides heart rate?
A2: While this compound effectively inhibits epinephrine's cardioaccelerator action, it does not abolish its vasopressor action or positive inotropic action. [, ] This suggests a specific interaction with the pathways controlling heart rate.
Q3: Does this compound affect the heart rate in denervated hearts?
A3: Yes, this compound still influences heart rate even in chronically sympathetically denervated hearts, suggesting its action is not dependent on intact sympathetic innervation. []
Q4: What is the chemical structure of this compound?
A4: this compound is a glycosidic alkaloid, meaning it is composed of a sugar molecule (glucose) attached to a non-sugar portion (aglycone). Its aglycone is the steroidal alkaloid veratramine. [, , , ]
Q5: Are there spectroscopic data available for this compound?
A5: While detailed spectroscopic data for this compound itself might be limited in the provided research, several studies use techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to characterize related alkaloids from the same plant sources. [, , , , , ] These techniques help elucidate the structures of these complex molecules.
Q6: Is this compound's effect immediate, or does it develop over time?
A6: Unlike veratramine, which acts rapidly, this compound's full effect takes time to develop. In isolated heart preparations, it can take up to 50 minutes, while in intact circulation, it might require 15 minutes or more. []
Q7: How does this compound compare to veratramine in terms of its pharmacokinetic properties?
A7: this compound, unlike veratramine, does not exhibit convulsant properties when administered intravenously at doses up to 0.3 mg/kg in dogs. It may also display inconsistent emetic effects. [] This suggests differences in their pharmacokinetic and pharmacodynamic profiles.
Q8: Has this compound been tested in any clinical trials?
A8: The provided research focuses primarily on preclinical studies using isolated tissues and animal models. There is no mention of clinical trials involving this compound in these studies.
Q9: What animal models have been used to study this compound's effects?
A9: Researchers have employed various animal models, primarily dogs and cats, to investigate this compound's effects on heart rate and its interaction with epinephrine. These studies included both anesthetized and spinal preparations. [, , ]
Q10: Are there any known toxic effects of this compound?
A10: While this compound itself doesn't seem to cause convulsions at specific doses in dogs, [] Veratrum alkaloids, in general, are known to have potential toxicity. Some can induce retching, increase reflex excitability, and even cause convulsions in mice. [] This highlights the need for careful consideration of dosage and potential side effects.
Q11: What analytical techniques have been used to quantify this compound in plant material and biological samples?
A11: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (HPLC-UV) has been employed to determine the content of this compound in plant extracts. [, ] This technique allows for the separation and quantification of individual compounds within complex mixtures. Other studies mention using liquid chromatography coupled with mass spectrometry (LC-MS) for analyzing related alkaloids in similar contexts. [, , , , , ]
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